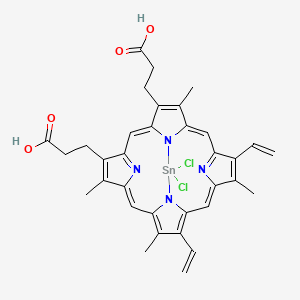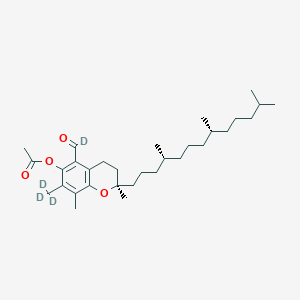
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate. This compound is an intermediate in the synthesis of γ-Tocopherol, which is a form of Vitamin E. The labeled analogue is often used in scientific research for various applications, including metabolic studies and chemical identification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves several steps. The starting material is typically a chroman derivative, which undergoes a series of reactions including formylation, methylation, and acetylation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and DMSO. The final product is purified using techniques such as HPLC to achieve a purity of 99%.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.
化学反応の分析
Types of Reactions
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging due to its labeled nature.
Industry: Applied in the synthesis of other complex molecules and as a standard in quality control processes.
作用機序
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves its interaction with specific molecular targets and pathways. As an analogue of γ-Tocopherol, it is likely to interact with antioxidant pathways, neutralizing free radicals and reducing oxidative stress. The labeled nature of the compound allows researchers to track its distribution and metabolism in biological systems.
類似化合物との比較
Similar Compounds
Delta-Tocopherol: An isomer of Vitamin E with antioxidant properties.
Gamma-Tocopherol: Another form of Vitamin E, known for its anti-inflammatory effects.
Alpha-Tocopherol: The most common form of Vitamin E, widely studied for its health benefits.
Uniqueness
Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is unique due to its labeled nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, setting it apart from its unlabeled counterparts.
特性
分子式 |
C31H50O4 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC名 |
[(2R)-5-deuteriocarbonyl-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H50O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-28(20-32)29(34-26(7)33)24(5)25(6)30(27)35-31/h20-23H,9-19H2,1-8H3/t22-,23-,31-/m1/s1/i5D3,20D |
InChIキー |
SHAZHWHOHJAXRB-ZADYMURDSA-N |
異性体SMILES |
[2H]C(=O)C1=C(C(=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H])OC(=O)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=O)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)

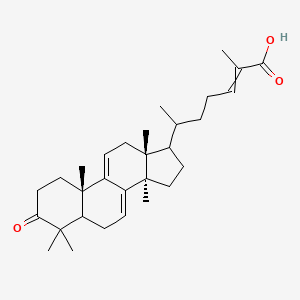

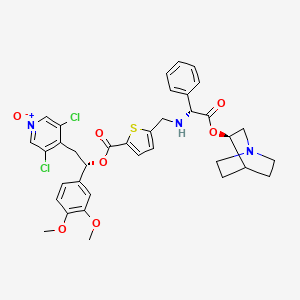
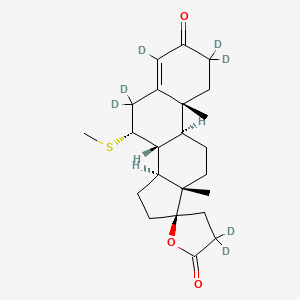
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)

